molecular formula C6H17ClNO3P B13146630 (1R)-1-diethoxyphosphorylethanamine;hydrochloride

(1R)-1-diethoxyphosphorylethanamine;hydrochloride

Cat. No.: B13146630
M. Wt: 217.63 g/mol
InChI Key: YPNAFBJJHSWFNN-FYZOBXCZSA-N
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Description

(1R)-1-diethoxyphosphorylethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a phosphoryl group and an ethanamine backbone. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-diethoxyphosphorylethanamine;hydrochloride typically involves the reaction of diethyl phosphite with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced purification techniques such as recrystallization, distillation, or chromatography may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-diethoxyphosphorylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the phosphoryl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

(1R)-1-diethoxyphosphorylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.

    Biology: The compound can be used in studies involving phosphoryl group interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (1R)-1-diethoxyphosphorylethanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The ethanamine backbone may also interact with specific proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-diethoxyphosphorylethanamine: Similar structure but without the hydrochloride salt.

    (1R)-1-dimethoxyphosphorylethanamine: Similar but with methoxy groups instead of ethoxy groups.

    (1R)-1-diethoxyphosphorylpropanamine: Similar but with a propanamine backbone.

Uniqueness

(1R)-1-diethoxyphosphorylethanamine;hydrochloride is unique due to its specific combination of a phosphoryl group and an ethanamine backbone, which imparts distinct reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

Molecular Formula

C6H17ClNO3P

Molecular Weight

217.63 g/mol

IUPAC Name

(1R)-1-diethoxyphosphorylethanamine;hydrochloride

InChI

InChI=1S/C6H16NO3P.ClH/c1-4-9-11(8,6(3)7)10-5-2;/h6H,4-5,7H2,1-3H3;1H/t6-;/m1./s1

InChI Key

YPNAFBJJHSWFNN-FYZOBXCZSA-N

Isomeric SMILES

CCOP(=O)([C@H](C)N)OCC.Cl

Canonical SMILES

CCOP(=O)(C(C)N)OCC.Cl

Origin of Product

United States

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